Specific Scientific Field: Pharmaceuticals and Medicinal Chemistry
Summary of the Application: 5-Acetamido-2-hydroxy benzoic acid derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The aim is to develop NSAIDs with better activity and lower side effects .
Methods of Application or Experimental Procedures: The derivatives were synthesized using classic methods of acylation reactions with anhydride or acyl chloride. Changes in the methyl group to larger groups such as phenyl and benzyl were made to increase their selectivity over cyclooxygenase 2 (COX-2) .
Results or Outcomes: In-silico studies showed that 5-acetamido-2-hydroxy benzoic acid derivatives have better bioavailability and binding affinity with the COX-2 receptor. Their in-vivo anti-nociceptive activity was investigated using a writhing test induced by acetic acid and a hot plate .
Specific Scientific Field: Biomass Conversion and Biorefinery
Summary of the Application: Hydrophobic analogs of 5-(hydroxymethyl)furfural (HMF), a renewable chemical intermediate derived from biomass, have been studied for their superior thermal and hydrolytic stability, which simplifies their isolation and purification from aqueous reaction media .
Results or Outcomes: CMF was converted into ethyl 5-methyl-2-furoate (EMEF) by internal oxidation-reduction reaction using N-heterocyclic carbene (NHC) as the catalyst .
Ethyl 5-acetamido-2-furoate is an organic compound with the molecular formula C₉H₁₁N₁O₄. It features a furan ring, which is a five-membered aromatic ring containing oxygen, and an acetamido group, making it a derivative of furoic acid. This compound is characterized by its potential applications in medicinal chemistry and its role as an intermediate in various synthetic pathways.
Ethyl 5-acetamido-2-furoate has shown potential biological activities, particularly in pharmacology. Its derivatives have been investigated for:
The synthesis of ethyl 5-acetamido-2-furoate typically involves the following methods:
Ethyl 5-acetamido-2-furoate finds applications in various fields:
Research into the interactions of ethyl 5-acetamido-2-furoate with biological systems has revealed insights into its pharmacokinetics and mechanisms of action. Studies indicate that:
Several compounds share structural similarities with ethyl 5-acetamido-2-furoate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-amino-2-furoate | Amino acid derivative | Lacks the acetamido group but retains antimicrobial properties. |
| Ethyl 5-acetoxy-2-furoate | Acetoxy derivative | Exhibits different reactivity patterns due to the presence of an acetoxy group. |
| Ethyl 5-formamido-2-furoate | Formamido derivative | Shows distinct biological activity compared to acetamido derivatives. |
Ethyl 5-acetamido-2-furoate's unique combination of functional groups contributes to its distinct reactivity and biological profile compared to these similar compounds. Its specific structure allows for targeted modifications that enhance its therapeutic potential while maintaining desirable properties found in related compounds.
The study of furan derivatives dates to the late 19th century, with 5-hydroxymethylfurfural (HMF) serving as a foundational compound in biomass conversion and synthetic chemistry . Ethyl 5-acetamido-2-furoate emerged as a derivative of HMF through advancements in acylation and esterification techniques. Early synthetic routes involved the reaction of 5-amino-2-furoic acid with acetic anhydride or acyl chlorides, followed by esterification with ethanol . By the mid-20th century, its structural analogs were investigated for anti-inflammatory properties, particularly as non-steroidal anti-inflammatory drug (NSAID) candidates targeting cyclooxygenase-2 (COX-2) selectivity .
As a furan derivative, ethyl 5-acetamido-2-furoate exemplifies the reactivity and versatility of oxygen-containing heterocycles. The furan ring’s aromaticity, combined with electron-rich π-systems, enables participation in electrophilic substitution and cycloaddition reactions. This compound’s acetamido and ester functional groups further enhance its utility:
Ethyl 5-acetamido-2-furoate belongs to the subclass of 2-furoic acid esters, distinguished by substituents at the 5-position of the furan ring. Key structural and functional comparisons with related compounds are outlined below:
The systematic IUPAC name for this compound is ethyl 5-(acetylamino)-2-furancarboxylate, reflecting:
Ethyl 5-acetamido-2-furoate represents a structurally complex organic compound characterized by the presence of multiple functional groups integrated within a heterocyclic framework [4]. The molecular architecture consists of a five-membered furan ring system, which serves as the core structural foundation [14] [15]. This furan ring contains four carbon atoms and one oxygen atom arranged in a planar configuration that exhibits aromatic character due to the delocalization of electron density [15] [16].
The compound features a furan ring that demonstrates aromatic stability through the participation of six π electrons in the aromatic system, satisfying Hückel's rule for aromaticity [16] [18]. The furan component contributes to the overall electronic properties of the molecule, as the oxygen atom within the ring possesses lone pairs of electrons that participate in the aromatic system [15] [17].
Attached to the furan ring at the 5-position is an acetamido functional group, which introduces an amide linkage characterized by the general structure R-CO-NH-R [19]. This acetamido group consists of an acetyl component (CH₃CO-) bonded to an amino group (NH-), creating a stable amide bond that significantly influences the compound's chemical behavior [19]. The presence of this functional group contributes to the compound's potential for hydrogen bonding interactions and affects its overall polarity.
At the 2-position of the furan ring, an ethyl ester functional group is present, which contains a carbonyl group connected to an ethoxy group [20]. The ester functionality is characterized by the general structure R-COO-R', where the carbonyl carbon exhibits sp² hybridization and trigonal planar geometry [20]. This ester group undergoes resonance stabilization through the delocalization of electron density between the carbonyl oxygen and the adjacent oxygen atom [20].
| Parameter | Value |
|---|---|
| Chemical Name | Ethyl 5-acetamido-2-furoate |
| CAS Registry Number | 777-50-4 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| PubChem CID | 101243 |
The molecular composition analysis reveals a balanced distribution of elements that contribute to the compound's physicochemical properties [4]. The elemental composition demonstrates the predominance of carbon atoms, which form the structural backbone of the molecule, while the presence of nitrogen and oxygen atoms introduces heteroatomic functionality that enhances the compound's chemical reactivity and intermolecular interactions [4].
| Element | Symbol | Count | Atomic Mass (u) | Total Mass Contribution (u) | Percentage by Mass (%) |
|---|---|---|---|---|---|
| Carbon | C | 9 | 12.010 | 108.090 | 54.82 |
| Hydrogen | H | 11 | 1.008 | 11.088 | 5.62 |
| Nitrogen | N | 1 | 14.007 | 14.007 | 7.10 |
| Oxygen | O | 4 | 15.999 | 63.996 | 32.45 |
| Database/Registry | Identifier |
|---|---|
| UNII | MWW86BZ58F |
| DSSTox Substance ID | DTXSID40228327 |
| Nikkaji Number | J1.415.076E |
| NSC Number | 402554 |
| Wikidata | Q83108302 |
The molecular formula C₉H₁₁NO₄ provides a precise representation of the atomic composition of ethyl 5-acetamido-2-furoate [2] [4]. This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged within the molecular framework [2] [4]. The formula was computationally determined and verified through multiple analytical methods reported in chemical databases [4].
The molecular weight of 197.19 grams per mole represents the sum of the atomic masses of all constituent atoms within the molecule [2] [4]. This value was calculated using standard atomic masses and has been consistently reported across multiple authoritative chemical databases [4]. The precise molecular weight determination is essential for stoichiometric calculations and analytical quantification procedures [4].
The monoisotopic mass of the compound is 197.068808 daltons, which represents the exact mass calculated using the most abundant isotopes of each constituent element [4]. This precise mass value is particularly important for mass spectrometric identification and structural confirmation [4]. The exact mass provides enhanced specificity for analytical procedures requiring high-resolution mass determination [4].
Modern chemical informatics employs multiple standardized systems for representing molecular structures in digital formats [24] [25]. These representation systems enable computational processing, database storage, and automated structure-activity relationship analysis [24] [27]. The structural representation of ethyl 5-acetamido-2-furoate utilizes several internationally recognized formats that ensure compatibility across different software platforms and databases [24].
| Representation System | Value |
|---|---|
| IUPAC Name | ethyl 5-acetamidofuran-2-carboxylate |
| InChI Identifier | InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) |
| InChIKey | BUSDCUNLRGSIRI-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)C1=CC=C(O1)NC(=O)C |
The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that ensure unique and unambiguous identification of chemical compounds [28] [32]. The primary IUPAC name for this compound is ethyl 5-acetamidofuran-2-carboxylate [4]. This name follows the standard IUPAC conventions for heterocyclic compounds containing furan rings with substituent groups [28] [32].
Alternative IUPAC nomenclature variants exist that maintain chemical accuracy while providing different systematic approaches to naming the same molecular structure [32]. The systematic name 2-Furancarboxylic acid, 5-(acetylamino)-, ethyl ester emphasizes the furancarboxylic acid parent structure with the acetylamino substituent and ethyl ester functionality [2] [4]. This naming convention follows the acid-ester nomenclature approach commonly used in chemical literature [32].
| Nomenclature System | Name |
|---|---|
| Primary IUPAC Name | ethyl 5-acetamidofuran-2-carboxylate |
| Alternative IUPAC Name 1 | ethyl 5-(acetylamino)furan-2-carboxylate |
| Alternative IUPAC Name 2 | ethyl 5-(acetylamino)-2-furoate |
| Systematic Name | 2-Furancarboxylic acid, 5-(acetylamino)-, ethyl ester |
| Common Variant | 2-Furoic acid, 5-acetamido-, ethyl ester |
The nomenclature variations reflect different approaches to prioritizing functional groups within the IUPAC naming hierarchy [32]. Each variant maintains chemical accuracy while emphasizing different structural features of the molecule [28]. The systematic naming approaches ensure that the compound can be unambiguously identified regardless of the specific nomenclature variant employed [32].
The International Chemical Identifier system represents a standardized approach to encoding molecular structures in textual format developed by the International Union of Pure and Applied Chemistry [29]. The InChI identifier for ethyl 5-acetamido-2-furoate is InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) [4]. This identifier encodes the complete molecular connectivity and atomic arrangement in a hierarchical layered format [29].
The InChI system organizes structural information into distinct layers that describe different aspects of molecular structure [29]. The connectivity layer specifies how atoms are bonded together, while additional layers provide information about hydrogen atoms, stereochemistry, and other structural features [29]. This layered approach enables precise structural representation while maintaining compatibility with computational systems [29].
The InChIKey BUSDCUNLRGSIRI-UHFFFAOYSA-N represents a fixed-length hashed version of the full InChI identifier [29]. This 27-character string provides a compact representation suitable for database indexing and search operations [29]. The InChIKey format enables efficient computational processing while maintaining the structural specificity of the full InChI identifier [29].
The Simplified Molecular Input Line Entry System provides a linear notation for representing chemical structures using keyboard-accessible characters [30]. The SMILES notation for ethyl 5-acetamido-2-furoate is CCOC(=O)C1=CC=C(O1)NC(=O)C [4]. This notation encodes the complete molecular structure in a single linear string that can be easily processed by computational chemistry software [30].
The SMILES notation utilizes specific symbols to represent different types of chemical bonds and structural features [30]. Single bonds are typically implied, while double bonds are represented by the equals symbol, and aromatic bonds are indicated through lowercase letters for aromatic atoms [30]. Ring structures are encoded using numerical ring closure indicators that specify which atoms participate in cyclic bonding [30].
Ethyl 5-acetamido-2-furoate exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound typically presents as a crystalline powder or crystalline solid, exhibiting characteristics consistent with organic compounds containing both aromatic and amide functional groups. The molecular architecture, featuring the planar furan ring system coupled with the acetamido and ethyl ester substituents, contributes to the compound's solid-state organization through intermolecular hydrogen bonding interactions and π-π stacking arrangements between the aromatic furan rings .
The compound demonstrates typical organic solid properties, with its physical appearance reflecting the presence of multiple functional groups that facilitate intermolecular interactions. The acetamido group, in particular, provides opportunities for hydrogen bonding both as a donor through the nitrogen-hydrogen bond and as an acceptor through the carbonyl oxygen .
The melting point of ethyl 5-acetamido-2-furoate has been experimentally determined to be 172°C [1]. This relatively high melting point reflects the compound's molecular structure and intermolecular forces. The presence of the acetamido functional group significantly contributes to the elevated melting point through hydrogen bonding capabilities, as evidenced when compared to structurally related compounds. For instance, ethyl 2-furoate, which lacks the acetamido substitution, exhibits a substantially lower melting point range of 32-37°C [4] [5], while methyl 5-amino-2-furoate demonstrates an intermediate melting point of 131-135°C [6].
The substantial difference in melting points between these structurally related compounds highlights the significant impact of the acetamido group on the thermal properties of the molecule. The acetyl component of the acetamido group introduces additional dipole-dipole interactions and potential for hydrogen bonding, which must be overcome during the phase transition from solid to liquid state [1].
The boiling point of ethyl 5-acetamido-2-furoate has been calculated to be approximately 390.6°C at 760 mmHg [7]. This prediction is based on computational models that consider the molecular structure, functional group contributions, and intermolecular forces present in the compound. The relatively high boiling point is consistent with the presence of hydrogen bonding capabilities and the overall molecular complexity of the compound.
For comparison, the structurally simpler ethyl 2-furoate exhibits a significantly lower boiling point of 196°C [4] [5], demonstrating the substantial impact of the acetamido substitution on the compound's volatility characteristics. The difference of approximately 195°C between these two compounds underscores the influence of the acetamido group on the thermal stability and vapor pressure characteristics.
The vapor pressure properties of ethyl 5-acetamido-2-furoate are expected to be relatively low at ambient temperatures due to the high boiling point and strong intermolecular interactions. While specific experimental vapor pressure data is not available in the literature, the compound's structural characteristics suggest minimal volatility under standard conditions [7].
The solubility characteristics of ethyl 5-acetamido-2-furoate are influenced by its molecular structure, which combines both polar and nonpolar regions. The compound contains polar functional groups including the ester carbonyl, the acetamido group, and the furan oxygen, alongside nonpolar components such as the ethyl chain and the aromatic furan ring system .
Based on structural analysis and comparison with related furan derivatives, ethyl 5-acetamido-2-furoate is expected to demonstrate moderate solubility in polar protic solvents such as alcohols, where hydrogen bonding interactions can stabilize the dissolved species. The acetamido group, in particular, provides both hydrogen bond donor and acceptor capabilities that facilitate interactions with protic solvents [8].
The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can effectively solvate the polar functional groups without competing hydrogen bonding interactions. Conversely, solubility in nonpolar solvents such as hydrocarbons is expected to be limited due to the predominance of polar functional groups in the molecular structure [8].
The nuclear magnetic resonance spectroscopic characteristics of ethyl 5-acetamido-2-furoate reflect its complex molecular structure containing multiple distinct chemical environments. In proton nuclear magnetic resonance spectroscopy, the compound is expected to exhibit characteristic resonances for each functional group component [11].
The furan ring protons are anticipated to appear in the aromatic region, typically between 6.4 and 7.6 parts per million, with the specific chemical shifts influenced by the electron-withdrawing ester group and the electron-donating acetamido substituent. The acetamido nitrogen-hydrogen bond is expected to produce a characteristic resonance in the amide region, typically appearing as a broad signal due to potential exchange processes [11] [12].
The ethyl ester component should generate the characteristic ethyl pattern, with the methylene protons appearing as a quartet around 4.3-4.4 parts per million due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet around 1.3-1.4 parts per million. The acetyl methyl group of the acetamido substituent is expected to appear as a singlet around 2.0-2.2 parts per million [11].
Carbon nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments, including the carbonyl carbons of both the ester and amide functional groups, the aromatic carbons of the furan ring, and the aliphatic carbons of the ethyl and acetyl components [13] [12].
Mass spectrometric analysis of ethyl 5-acetamido-2-furoate would be expected to exhibit a molecular ion peak at mass-to-charge ratio 197, corresponding to the molecular weight of the compound. The fragmentation pattern would reflect the structural features and potential cleavage sites within the molecule [11] [14].
Common fragmentation pathways for furan ester compounds typically include loss of ethyl groups from the ester functionality, formation of acylium ions from carbonyl-containing fragments, and ring-opening processes of the furan system. The acetamido group may undergo characteristic fragmentations including loss of acetyl groups and formation of iminium ions [14].
The base peak in the mass spectrum is often associated with the most stable fragment ion, which in furan derivatives frequently corresponds to substituted furan ring fragments or acylium ions derived from the ester or amide functional groups [14].
Infrared spectroscopic analysis of ethyl 5-acetamido-2-furoate would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitrogen-hydrogen stretching vibration of the acetamido group is expected to appear in the region around 3200-3400 wavenumbers, typically manifesting as a medium to strong absorption band [13] [15].
The carbonyl stretching vibrations represent critical diagnostic features, with the ester carbonyl expected to appear around 1700-1750 wavenumbers and the amide carbonyl around 1650-1680 wavenumbers. The specific positions of these absorptions are influenced by conjugation effects and hydrogen bonding interactions [15].
The aromatic carbon-carbon stretching vibrations of the furan ring system would appear in the region around 1400-1600 wavenumbers, while carbon-hydrogen stretching vibrations of both aromatic and aliphatic components would manifest in the region around 2800-3100 wavenumbers [15].
Ethyl 5-acetamido-2-furoate is classified as an achiral molecule, lacking stereogenic centers that would give rise to optical isomerism [16] [17]. The molecular structure contains no asymmetric carbon atoms, and the overall architecture is symmetric with respect to optical rotation properties.
The furan ring system adopts a planar configuration due to its aromatic character, with all ring atoms lying essentially in the same plane. The acetamido and ethyl ester substituents extend from this planar framework without introducing additional stereochemical complexity [18].
The absence of stereogenic centers in ethyl 5-acetamido-2-furoate distinguishes it from many other biologically active furan derivatives that may contain chiral centers. This achiral nature simplifies synthetic approaches to the compound and eliminates considerations related to enantiomeric purity or stereoisomeric mixtures [18] [19].